Schisantherin C
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Overview
Description
Schisantherin C is a dibenzocyclooctadiene lignan derived from the Schisandra genus, particularly from the fruits of Schisandra chinensis. This compound is known for its unique chemical structure and diverse biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin C involves multiple steps, including the extraction of lignans from Schisandra chinensis fruits. The process typically includes chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods involve solvent extraction, chromatographic purification, and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Schisantherin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Schisantherin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan synthesis and reactivity.
Mechanism of Action
Schisantherin C exerts its effects through multiple mechanisms:
Apoptosis Induction: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Oxidative Stress Modulation: The compound induces oxidative stress in cancer cells, leading to cell death.
Signaling Pathways: It disrupts essential signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Schisantherin C is compared with other dibenzocyclooctadiene lignans, such as Angeloylgomisin H and Angeloylgomisin Q:
Angeloylgomisin H: Similar in structure but differs in its specific biological activities and potency.
Angeloylgomisin Q: Shares structural similarities but has distinct pharmacokinetic properties and bioavailability.
Uniqueness: this compound stands out due to its potent anticancer properties and its ability to modulate multiple biological pathways, making it a unique and valuable compound for research and therapeutic development .
Properties
Molecular Formula |
C28H34O9 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1 |
InChI Key |
BKGUPIVDQHHVMV-ATODGADHSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC |
SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Synonyms |
schisantherin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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